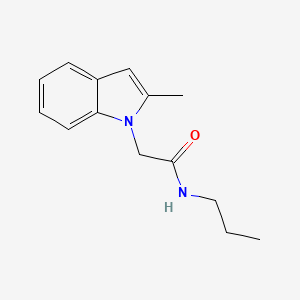
2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV). This compound is structurally related to other nucleoside analogs that inhibit viral replication by targeting viral enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine typically involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable protocols are often applied to optimize yield and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on viral replication and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of antiviral drugs and research chemicals
Wirkmechanismus
The mechanism of action of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine involves its incorporation into viral DNA by viral reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral replication is crucial in its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog
Uniqueness
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is unique due to its specific structural modifications, which enhance its antiviral properties and reduce toxicity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
130515-69-4 |
|---|---|
Molekularformel |
C9H11N5O4 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-3-6(4-15)18-8-5-17-9-12-7(16)1-2-14(8)9/h1-2,6,8,15H,3-5H2/t6-,8+/m0/s1 |
InChI-Schlüssel |
UIKBKVGMMQDXEF-POYBYMJQSA-N |
Isomerische SMILES |
C1[C@H](N2C=CC(=O)N=C2O1)O[C@@H](CN=[N+]=[N-])CO |
Kanonische SMILES |
C1C(N2C=CC(=O)N=C2O1)OC(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)








